molecular formula C10H12O2S B1329697 Ethyl (phenylthio)acetate CAS No. 7605-25-6

Ethyl (phenylthio)acetate

Cat. No. B1329697
CAS RN: 7605-25-6
M. Wt: 196.27 g/mol
InChI Key: SEDRTXNDGKRHBL-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 2 for the preparation of ethyl (phenylthio)acetate starting with ethyl bromoacetate (16.7 g), a 2M ethanolic solution of sodium ethylate (50 cc) and benzylmercaptan (11.7 cc). Ethyl (benzylthio)acetate (19.4 g) is thereby obtained, and is used in the crude state in the subsequent phases.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.7 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(SCC(OCC)=O)C=CC=CC=1.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].[CH2:21]([SH:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CC[O-].[Na+]>[CH2:21]([S:28][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)OCC
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.